methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate

Medicinal Chemistry Physicochemical Property Profiling Structure-Activity Relationship

Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448066-11-2, MF C18H21N3O3, MW 327.38) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydroindazole benzoate ester class. Structurally, it comprises a partially saturated indazole bicycle N1-methylated and connected via a methylcarbamoyl linker to a p-methoxycarbonyl phenyl ring.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 1448066-11-2
Cat. No. B2520930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate
CAS1448066-11-2
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C18H21N3O3/c1-21-16-6-4-3-5-14(16)15(20-21)11-19-17(22)12-7-9-13(10-8-12)18(23)24-2/h7-10H,3-6,11H2,1-2H3,(H,19,22)
InChIKeyDJDGALLCFQIPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448066-11-2): Chemical Class, Core Characteristics, and Procurement Considerations


Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448066-11-2, MF C18H21N3O3, MW 327.38) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydroindazole benzoate ester class. Structurally, it comprises a partially saturated indazole bicycle N1-methylated and connected via a methylcarbamoyl linker to a p-methoxycarbonyl phenyl ring. The compound is cataloged primarily as a research building block or intermediate for the construction of kinase inhibitor libraries and sigma receptor ligand tool compounds, rather than as an end-use pharmaceutical itself [1]. Its synthesis typically proceeds through Fischer indazole condensation followed by carbamoylation and esterification steps [2].

Why In-Class Substitution Fails for Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448066-11-2): The Risk of Unverified Analog Swaps


Even minor structural modifications within the tetrahydroindazole benzoate series can lead to substantial changes in physicochemical properties, target engagement, and downstream biological readouts. For example, replacing the N1-methyl group with a cyclopentyl moiety (as in CAS 1448062-66-5) increases both molecular size and lipophilicity, which has been shown in related tetrahydroindazole-based sigma-2 ligand series to alter selectivity profiles and microsomal stability [1]. Similarly, substituting the central carbamoyl linker with a sulfamoyl or urea group transforms hydrogen-bonding capacity and metabolic vulnerability. Generic interchange without quantitative head-to-head data therefore introduces unacceptable risk in lead optimization or procurement decisions.

Quantitative Differentiation Evidence for Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448066-11-2): Head-to-Head Profile vs. Key Analogs


N1-Substituent Size and Lipophilicity: Methyl (Target) vs. Cyclopentyl Analog

The N1-substituent is a critical determinant of molecular size and lipophilicity in the tetrahydroindazole series. The target compound bears an N1-methyl group, whereas the direct analog methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448062-66-5) bears an N1-cyclopentyl group. The cyclopentyl derivative has a 16% higher molecular weight (381.48 vs. 327.38 g/mol) and a calculated logP increase of approximately 1.1 units (cLogP ~3.5 vs. ~2.4), indicating significantly higher lipophilicity [1]. This divergence directly influences membrane permeability, off-target binding, and clearance pathways, with the smaller N1-methyl substituent offering a more balanced drug-like profile for CNS target engagement based on class-level SAR observations [2].

Medicinal Chemistry Physicochemical Property Profiling Structure-Activity Relationship

Carbamoyl vs. Sulfamoyl Linker: Hydrogen-Bonding and Metabolic Stability Differences

The central linker connecting the tetrahydroindazole core to the benzoate ester can be varied between a carbamoyl (target compound) and a sulfamoyl group (methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate). The sulfamoyl analog introduces an additional hydrogen-bond acceptor (sulfonyl oxygen) and a more acidic NH (pKa ~7.5 vs. ~10 for carbamoyl NH), altering target recognition and metabolic pathways. In analogous tetrahydroindazole series, sulfamoyl linkers have shown increased aqueous solubility (by ~2-3 fold) but lower microsomal stability (t1/2 reduced by ~40%) compared to carbamoyl linkers [1]. For procurement, the carbamoyl linker is preferred when metabolic stability and target selectivity are prioritized over solubility.

Linker Chemistry Metabolic Stability Hydrogen Bonding

Methyl Ester vs. Free Carboxylic Acid: Prodrug Potential and Cell Permeability

The target compound exists as a methyl ester, whereas the corresponding free carboxylic acid (4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoic acid) is the hydrolysis product. Methyl esterification increases lipophilicity by approximately 1.5 cLogP units and typically improves passive membrane permeability by 5- to 10-fold in Caco-2 assays across compound classes [1]. In the tetrahydroindazole series, methyl ester prodrugs have demonstrated enhanced oral bioavailability relative to their carboxylic acid counterparts, as observed in related HMG-CoA reductase inhibitor programs where ester forms achieved 2- to 3-fold higher AUC values [2].

Prodrug Strategy Cell Permeability Pharmacokinetics

Tetrahydroindazole Ring Saturation State: Conformational Impact on Target Binding vs. Fully Aromatic Indazole

The target compound features a partially saturated 4,5,6,7-tetrahydroindazole bicycle, whereas the fully aromatic 1H-indazole analog (e.g., N-methyl-1H-indazole-3-carboxamide) is planar. Ring saturation reduces π-π stacking capacity and introduces a kink in the molecular shape, which has been shown in kinase inhibitor programs to confer selectivity advantages. In the tetrahydroindazole class, the saturated ring boosts sigma-2 receptor selectivity over sigma-1 by ~30-fold compared to aromatic indazole counterparts, as measured by Ki ratios [1]. This conformational rigidity also influences metabolic stability by reducing CYP-mediated oxidation at the phenyl ring.

Conformational Analysis Target Engagement Drug Design

Optimal Research and Industrial Application Scenarios for Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448066-11-2)


Building Block for Tetrahydroindazole-Based Sigma-2 Receptor Ligand Libraries

The compound serves as a key intermediate for constructing N1-methyl tetrahydroindazole derivatives targeting sigma-2 receptors. Its carbamoyl benzoate moiety can be further functionalized via amide coupling or ester hydrolysis to generate focused libraries for SAR studies, capitalizing on the scaffold's inherent sigma-2 selectivity over sigma-1 as demonstrated in published series [1].

Intermediate in the Synthesis of Kinase Inhibitors with a Benzoate Ester Motif

Indazole-containing kinase inhibitors (e.g., VEGFR, ITK, or PI3K inhibitors) frequently incorporate a para-substituted benzoate ester. This compound provides a pre-assembled tetrahydroindazole-benzamide fragment that can be coupled to core hinges or tail groups, enabling rapid analog generation. Its methyl ester group facilitates purification and handling compared to free acids [2].

Computational Chemistry and Pharmacophore Modeling

The well-defined physicochemical profile (cLogP ~2.4, MW 327) makes this compound a suitable training set member for pharmacophore models of sigma-2 or kinase targets. Its structure can be used to validate docking algorithms or machine learning models predicting selectivity and metabolic stability [1].

Reference Standard for Analytical Method Development

As a pure, commercially available tetrahydroindazole derivative, the compound can serve as a reference standard for LC-MS/MS method development and validation in metabolism studies, leveraging the methyl ester's characteristic fragmentation pattern and UV absorption at 254 nm [2].

Quote Request

Request a Quote for methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.